![molecular formula C11H14O3 B124256 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone CAS No. 181115-16-2](/img/structure/B124256.png)
1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone
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Overview
Description
The compound “1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone” is a type of aromatic ketone . Aromatic ketones are a class of compounds that contain a carbonyl group (C=O) directly attached to an aromatic ring. They are widely used in the synthesis of various organic compounds and have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone” are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and Friedel-Crafts acylation .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For instance, “1-(4-(2-Hydroxyethoxy)phenyl)ethanone”, a similar compound, has a molecular weight of 180.20 g/mol and a molecular formula of C10H12O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, “1-(4-(2-Hydroxyethoxy)phenyl)ethanone”, a similar compound, has a molecular weight of 180.20 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Polyurethane Modification
1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone: can be used to modify polyurethanes (PUs) by introducing ionic liquids (ILs) during the synthesis process. This modification enhances the mechanical and multifunctional properties of PUs, such as electrical conductivity, flame retardancy, and antistatic characteristics. These modified PUs find applications in flexible devices like sensors, actuators, and functional membranes for batteries and gas absorption .
Antiviral Research
This compound is structurally similar to 5-(2-Hydroxyethyl)-2-methoxyphenol , which has shown inhibitory effects against the influenza virus. Although the specific role of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone in antiviral activity is not clear, its structural similarity suggests potential applications in the development of antiviral agents.
Smart Hydrogel Synthesis
The compound can be incorporated into the synthesis of smart hydrogels. These hydrogels can respond to external stimuli such as ultrasound, making them useful in drug delivery systems where controlled release of medication is crucial. The compound’s reactive groups make it suitable for copolymerization with monomers like HEMA and HEA to create responsive hydrogel networks .
Molecular Structure Analysis
Due to its phenolic structure with a methoxy group and a hydroxyethyl group, 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is a polar molecule with good solubility. This makes it an interesting candidate for studies involving molecular interactions and solubility in various solvents.
Chemical Reaction Studies
As a phenol derivative, this compound can undergo typical phenolic reactions, such as electrophilic aromatic substitution. This property can be exploited in synthetic chemistry research to create a variety of complex molecules with potential applications in material science and pharmaceuticals.
Inhibitor and Substrate Moieties
Similar compounds have been used in the study of inhibitor and substrate moieties to enzymes like acetylcholinesterase. While the direct application of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone in this context is not documented, its structural features suggest potential use in enzyme inhibition studies .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as aprepitant, are known to interact with substance p/neurokinin 1 (nk1) receptors . These receptors play a crucial role in the transmission of pain signals in the brain, and their antagonism can lead to the prevention of nausea and vomiting .
Mode of Action
Aprepitant, a substance with a similar structure, acts as a selective high-affinity antagonist of human substance p/neurokinin 1 (nk1) receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the associated physiological responses .
Biochemical Pathways
It’s worth noting that benzofuran compounds, which share a similar structure, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects, such as anti-tumor and anti-viral activities .
properties
IUPAC Name |
1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUXAPWBDFLFGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627440 |
Source
|
Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone | |
CAS RN |
181115-16-2 |
Source
|
Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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